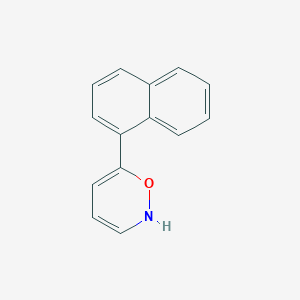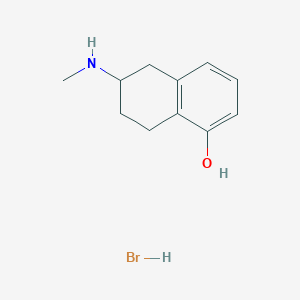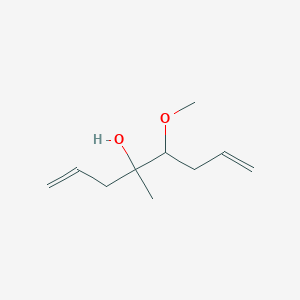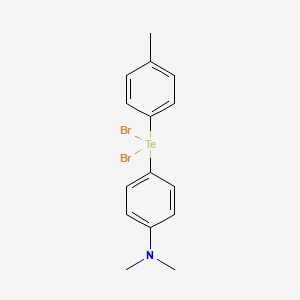
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- is a complex organotellurium compound. Tellurium is a member of the chalcogen family, which also includes oxygen, sulfur, and selenium
Métodos De Preparación
The synthesis of Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- typically involves the reaction of p-(dimethylamino)phenyl tellurium with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism by which Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- exerts its effects involves its interaction with molecular targets and pathways. The compound’s tellurium center can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- can be compared with other organotellurium compounds such as:
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-methyl-
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-ethyl-
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The unique combination of the dibromo and p-(dimethylamino)phenyl groups in Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- gives it distinct characteristics that make it valuable for specific research and industrial applications .
Propiedades
Número CAS |
66712-78-5 |
|---|---|
Fórmula molecular |
C15H17Br2NTe |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
4-[dibromo-(4-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Br2NTe/c1-12-4-8-14(9-5-12)19(16,17)15-10-6-13(7-11-15)18(2)3/h4-11H,1-3H3 |
Clave InChI |
RQAZSHYLUDOPPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)N(C)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
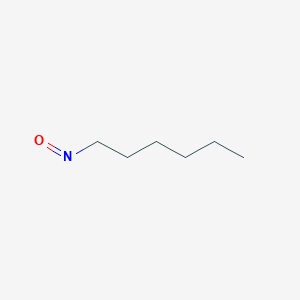
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
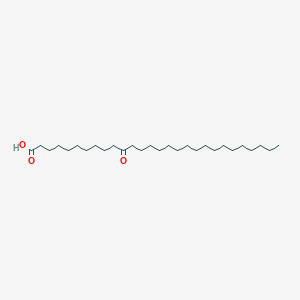
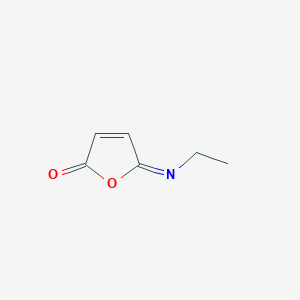
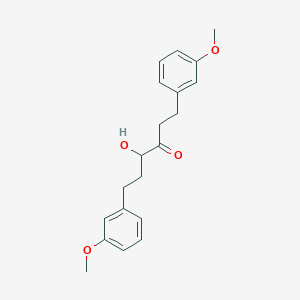
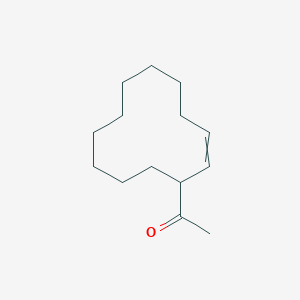

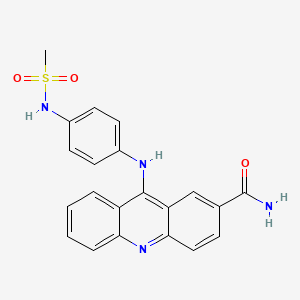
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
